Antitussive Efficacy: Noscapine 30 mg vs. Codeine 20 mg in Citric Acid-Induced Cough
In a randomized, placebo-controlled clinical trial of 18 healthy subjects using citric acid-induced cough challenge, noscapine 30 mg and dextromethorphan 30 mg were compared directly against codeine phosphate 20 mg. Only codeine 20 mg demonstrated a statistically greater antitussive action than placebo at 2.5 hours post-dose. Neither noscapine 30 mg nor dextromethorphan 30 mg achieved statistical separation from placebo in this model [1]. This represents a direct head-to-head comparison that quantifies noscapine's antitussive performance relative to the gold-standard comparator codeine.
| Evidence Dimension | Antitussive efficacy (protection against citric acid-induced cough) |
|---|---|
| Target Compound Data | Noscapine 30 mg: No statistically significant difference from placebo |
| Comparator Or Baseline | Codeine phosphate 20 mg: Significantly greater antitussive action than placebo (p < 0.05); Dextromethorphan 30 mg: No difference from codeine 20 mg |
| Quantified Difference | Codeine 20 mg > Placebo (significant); Noscapine 30 mg not significantly different from placebo; Dextromethorphan 30 mg not different from codeine 20 mg |
| Conditions | 18 healthy subjects; citric acid-induced cough challenge; assessment at 2.5 h post-ingestion |
Why This Matters
This evidence informs procurement decisions where antitussive potency is the primary selection criterion, indicating that codeine remains the more potent comparator in this model, while noscapine's value proposition derives from its superior safety profile rather than superior efficacy.
- [1] Empey DW, Laitinen LA, Young GA, Bye CE, Hughes DTD. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects. Eur J Clin Pharmacol. 1979;16(6):393-397. doi:10.1007/BF00568199 View Source
